Comprehensive Technical Guide on 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS 186000-52-2)
Comprehensive Technical Guide on 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS 186000-52-2)
Executive Summary
In modern medicinal chemistry, diarylmethanols serve as highly privileged scaffolds, acting as critical intermediates for a vast array of active pharmaceutical ingredients (APIs), including antihistamines, anticholinergics, and aromatase inhibitors. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2) is a highly versatile, functionalized diarylmethanol[1]. The presence of both a meta-chloro substituent and a para-cyano group provides unique electronic tuning, enabling selective downstream functionalization.
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, mechanistic workflows, and downstream applications of this compound, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile features a central carbinol carbon bonded to two distinct aryl rings. This asymmetry renders the central carbon chiral, meaning the compound exists as a pair of enantiomers unless stereoselectively synthesized or resolved. The electron-withdrawing nature of the nitrile group (-CN) significantly influences the stability of reactive intermediates (e.g., carbocations) generated during downstream functionalization.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 186000-52-2 | Unique registry identifier for regulatory compliance[1]. |
| Molecular Formula | C₁₄H₁₀ClNO | Defines the exact atomic composition[2]. |
| Molecular Weight | 243.69 g/mol | Optimal size for an intermediate; allows for further functionalization while remaining within Lipinski's Rule of 5[2]. |
| Exact Mass | 243.045 | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |
| LogP (Estimated) | ~3.29 | Indicates moderate lipophilicity, facilitating partitioning into organic solvents during liquid-liquid extraction[1]. |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | Driven by the -OH and -CN groups; relevant for predicting membrane permeability of derived APIs[1]. |
Synthetic Methodologies
The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile typically relies on two primary convergent pathways: Nucleophilic Grignard Addition and Chemoselective Ketone Reduction .
Figure 1: Convergent synthetic pathways for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.
Route A: Grignard Addition (C-C Bond Formation)
This route involves the nucleophilic attack of (3-chlorophenyl)magnesium bromide onto the electrophilic carbonyl carbon of 4-formylbenzonitrile. The reaction is kinetically driven and highly efficient for forming the diarylmethanol core[3].
Route B: Chemoselective Ketone Reduction
Starting from the corresponding benzophenone (4-(3-chlorobenzoyl)benzonitrile), a hydride donor is used to reduce the ketone to the secondary alcohol. This route is particularly advantageous if asymmetric reduction (e.g., using Noyori's Ru-BINAP catalyst) is required to isolate a specific enantiomer.
Mechanistic Workflow & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the why behind each operational parameter.
Protocol 1: Chemoselective Reduction via Sodium Borohydride (NaBH₄)
Objective: Reduce the ketone without affecting the sensitive nitrile group.
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Substrate Dissolution: Dissolve 1.0 eq of 4-(3-chlorobenzoyl)benzonitrile in anhydrous Methanol (0.2 M).
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Causality: Methanol is a protic solvent that hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydride transfer.
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Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
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Causality: Lowering the temperature suppresses potential exothermic side reactions and enhances the chemoselectivity of the hydride attack.
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Reagent Addition: Add 1.2 eq of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.
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Causality: NaBH₄ is chosen over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ is too aggressive and would reduce the -CN group to a primary amine. NaBH₄ is perfectly chemoselective for the ketone.
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Reaction Quench: After 2 hours (monitor via TLC), quench the reaction with saturated aqueous NH₄Cl.
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Causality: A mild, mildly acidic buffer like NH₄Cl safely destroys unreacted borohydride and protonates the resulting alkoxide to yield the final alcohol without causing acid-catalyzed dehydration.
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Extraction & Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Grignard Addition
Objective: Convergent C-C coupling.
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Preparation: In a flame-dried flask under Argon, dissolve 4-formylbenzonitrile in anhydrous Tetrahydrofuran (THF).
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Causality: THF acts as a Lewis base, coordinating its oxygen lone pairs to the magnesium atom of the Grignard reagent, stabilizing it and preventing the Schlenk equilibrium from precipitating MgBr₂.
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Addition: Dropwise add (3-chlorophenyl)magnesium bromide (1.1 eq) at 0 °C.
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Causality: The low temperature prevents enolization or pinacol coupling, ensuring the nucleophile attacks the aldehyde directly.
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Workup: Quench with cold aqueous NH₄Cl and extract with diethyl ether.
Downstream Applications in Drug Discovery
The true value of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile lies in its reactivity. The secondary hydroxyl group can be activated and displaced to introduce diverse pharmacophores, such as piperazines (for antihistamines) or triazoles/imidazoles (for metalloenzyme inhibitors)[4].
Figure 2: Carbocation-mediated SN1 functionalization of the diarylmethanol core.
The SN1 Mechanistic Pathway
Under acidic conditions (e.g., using Lewis acids like BF₃·OEt₂ or Brønsted acids), the hydroxyl group is protonated and leaves as water. This generates a diarylmethyl carbocation .
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Causality of Stability: This carbocation is highly resonance-stabilized by the two adjacent aromatic rings. However, the electron-withdrawing -CN group slightly destabilizes the cation relative to unsubstituted diphenylmethanol, making it highly electrophilic and perfectly primed for rapid attack by N-nucleophiles (like 1-methylpiperazine). Furthermore, electrochemical direct carboxylation of such diarylmethanol compounds can also induce reductive C(sp³)–O bond cleavage to produce diarylacetic acids[5].
Analytical Characterization Standards
To validate the integrity of the synthesized CAS 186000-52-2, the following analytical benchmarks must be met:
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¹H NMR (400 MHz, CDCl₃): Look for the distinct carbinol proton (CH-OH) appearing as a singlet or broad doublet (if coupled to the OH) around δ 5.8 - 6.0 ppm. The aromatic region ( δ 7.2 - 7.7 ppm) will integrate for 8 protons, with the AA'BB' system of the para-substituted cyanophenyl ring being highly diagnostic.
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IR Spectroscopy: A sharp, strong absorption band at ~2225 cm⁻¹ is mandatory, confirming the presence of the intact nitrile (-CN) group. A broad band at ~3300-3400 cm⁻¹ confirms the hydroxyl (-OH) group.
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HPLC: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) should be used to confirm >98% purity, ensuring no residual benzophenone or aldehyde remains.
References
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AskFilo. A Comparative Guide to Grignard addition to benzaldehyde. Retrieved from: [Link]
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Wang, Y., et al. (2021). Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction. The Journal of Organic Chemistry. Retrieved from:[Link]
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Senboku, H., & Hayama, M. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry, 20, 2392-2400. Retrieved from:[Link]
Sources
- 1. CAS#:186000-52-2 | 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile | Chemsrc [chemsrc.com]
- 2. 4-[(3-Chlorophenyl)(Hydroxy)Methyl]Benzonitrile_186000-52-2_C995618_ãè±èæ ååç½ã [mdfcw.com]
- 3. Complete the reaction sequence: (i) O3 (1eq) -->(a) (i) OH (ii) Zn/H2O -.. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
